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Compound of Interest

Compound Name: 1-Phenylhexan-3-one

Cat. No.: B1360221

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
aromatic ketone, 1-Phenylhexan-3-one. The information presented herein is crucial for the
unambiguous identification, characterization, and quality control of this compound in research
and development settings. This document details the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized
for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-Phenylhexan-3-one,
facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz
) ) ) Aromatic Protons
Data not available Data not available Data not available
(CeH5s)
) ) ) CH:z adjacent to
Data not available Data not available Data not available
phenyl
) ) ) CH:z adjacent to
Data not available Data not available Data not available
carbonyl
Data not available Data not available Data not available CH:z of propyl group
Data not available Data not available Data not available CHs of propyl group

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm Assignment

Data not available Carbonyl Carbon (C=0)
Data not available Aromatic Carbons (CeHs)
Data not available CH:z adjacent to phenyl
Data not available CH: adjacent to carbonyl
Data not available CH:z of propyl group
Data not available CHs of propyl group

Note:Specific, experimentally verified peak lists for *H and 3C NMR with detailed assignments
are not readily available in the public domain. The table structure is provided as a template for
when such data is acquired.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

Data not available Strong C=0 Stretch (Ketone)

Data not available Medium-Strong C-H Stretch (Aromatic)

Data not available Medium-Strong C-H Stretch (Aliphatic)

Data not available Medium C=C Stretch (Aromatic Ring)

Note:While the general regions of absorption are known for the functional groups present in 1-
Phenylhexan-3-one, a detailed peak list with specific wavenumbers and intensities is not

currently available.

Mass Spectrometry (MS)
m/z Relative Abundance (%) Assignment
176 Data not available [M]* (Molecular lon)
105 Data not available [C7Hs0]*
91 High [C7H7]* (Tropylium ion)
43 Data not available [CsH7]* or [CHsCOl*

Note:The mass spectrum shows a prominent peak for the tropylium ion at m/z 91, which is a
characteristic fragment for compounds containing a benzyl group. The molecular ion peak is
expected at m/z 176, corresponding to the molecular weight of the compound (C12H160).[1]

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or
higher, such as a BRUKER AC-300 instrument.[1] The sample is dissolved in a deuterated
solvent, most commonly chloroform-d (CDClIs), with tetramethylsilane (TMS) added as an
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internal standard for chemical shift referencing (6 = 0.00 ppm). For *H NMR, parameters such
as pulse width, relaxation delay, and number of scans are optimized to obtain a high-quality
spectrum. For 13C NMR, a proton-decoupled sequence is generally used to simplify the
spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

The infrared spectrum is typically obtained using a Fourier-Transform Infrared (FTIR)
spectrometer. For a liquid sample like 1-Phenylhexan-3-one, the spectrum is often recorded
using the neat liquid. This can be done by placing a drop of the sample between two potassium
bromide (KBr) plates, forming a thin capillary film (CAPILLARY CELL: NEAT).[1] The spectrum
is recorded over the standard mid-IR range of 4000-400 cm~2. A background spectrum of the
empty sample holder is typically recorded and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-
MS) system. The sample is first injected into the gas chromatograph, where it is vaporized and
separated from any impurities on a capillary column. The separated compound then enters the
mass spectrometer. Electron lonization (El) is a common ionization technique used for this type
of molecule, where high-energy electrons bombard the molecule, causing it to ionize and
fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass
analyzer and detected. The resulting mass spectrum shows the relative abundance of the
different fragments.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-Phenylhexan-3-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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